1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-

Overview

Description

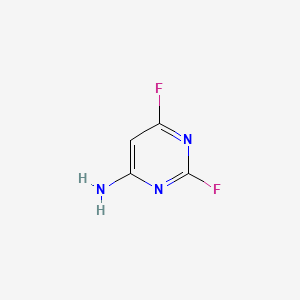

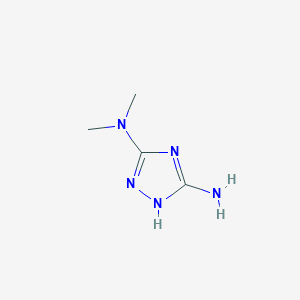

The compound "1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of two amino groups and two methyl groups attached to the triazole ring. The interest in such compounds arises from their potential applications in various fields, including medicinal chemistry and materials science due to their unique structural and chemical properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole-3,5-diamine derivatives, including dimethyl variants, can be achieved through a one-pot reaction involving isothiocyanates, mono-substituted hydrazines, and sodium hydrogencyanamide, with the aid of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. This method has been shown to yield moderate to high yields and exhibits high regioselectivity when aromatic and sterically bulky hydrazines are used . Other synthetic approaches for related triazole compounds involve nucleophilic attack of sodium azide on activated acetylenes , and the reaction of N-triazolide imidates with 1,2,4-triazole-3,5-diamine to produce bicyclic compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For instance, the structure of 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones, which are closely related to the target compound, has been confirmed by X-ray crystallography . Similarly, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole has been elucidated using a combination of spectroscopic techniques and theoretical methods, including density functional theory (DFT) .

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in various chemical reactions due to their reactive nature. For example, the synthesis of energetic compounds like 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole demonstrates the potential of triazole derivatives to be modified into high nitrogen- and oxygen-content compounds, which are of interest in the field of energetic materials . The reactivity of such compounds can be further manipulated by forming nitrogen-rich salts to adjust their performance and sensitivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The pKa values for a group of triazoles have been reported to range from 4.95 to 9.45, indicating the influence of substituents on the acidity of the triazole ring . The UV and IR spectra of these compounds provide valuable information for structure assignment and reveal characteristic features that can be correlated with their electronic properties . Additionally, theoretical calculations have predicted that certain triazole derivatives possess greater nonlinear optical properties than urea, suggesting potential applications in the field of optoelectronics .

Scientific Research Applications

Synthesis and Chemical Properties

- One-Pot Synthesis of Derivatives : A study by Liu and Iwanowicz (2003) details a novel one-pot synthesis method for 1,2,4-Triazole-3,5-diamine derivatives, achieving moderate to high yields. This method involves the use of isothiocyanates, mono-substituted hydrazines, and sodium hydrogencyanamide, with specific regioselectivities observed for aromatic and sterically bulky hydrazines (Liu & Iwanowicz, 2003).

Biological and Pharmaceutical Applications

- Patent Review for Triazole Derivatives : A review by Ferreira et al. (2013) covers patents involving 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, emphasizing their importance in developing new drugs with diverse biological activities. The review highlights the need for more efficient and sustainable methods for preparing these compounds, as well as their potential against various diseases and resistant bacteria (Ferreira et al., 2013).

Material Science and Chemistry

- Luminescent Properties : Xi et al. (2021) investigated the luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group. Their study suggests potential applications in material sciences due to the unique luminescent characteristics of these compounds (Xi et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Zarrouk et al. (2013) conducted a study using density functional theory to evaluate the efficacy of 1H-1,2,4-triazole-3,5-diamine as a corrosion inhibitor for copper in acidic environments. The correlation between theoretical data and experimental results underscores its potential as a corrosion inhibitor (Zarrouk et al., 2013).

Other Notable Applications

- Cyclin-Dependent Kinase Inhibitors : Research by Lin et al. (2005) demonstrates the potential of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues as potent inhibitors of cyclin-dependent kinases, showcasing their significance in cancer treatment. The compounds exhibited strong in vitro and in vivo anticancer activities (Lin et al., 2005).

Safety And Hazards

properties

IUPAC Name |

3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDHAUNGTBVFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308673 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

CAS RN |

51108-33-9 | |

| Record name | N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51108-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC207095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUH6LU8TWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)